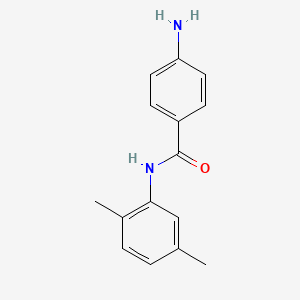

4-Amino-N-(2,5-dimethylphenyl)benzamide

CAS No.: 97042-50-7

Cat. No.: VC8162572

Molecular Formula: C15H16N2O

Molecular Weight: 240.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 97042-50-7 |

|---|---|

| Molecular Formula | C15H16N2O |

| Molecular Weight | 240.3 g/mol |

| IUPAC Name | 4-amino-N-(2,5-dimethylphenyl)benzamide |

| Standard InChI | InChI=1S/C15H16N2O/c1-10-3-4-11(2)14(9-10)17-15(18)12-5-7-13(16)8-6-12/h3-9H,16H2,1-2H3,(H,17,18) |

| Standard InChI Key | GPTABHRVACSPGP-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(C=C2)N |

| Canonical SMILES | CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(C=C2)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzamide backbone with two critical substituents:

-

A para-amino group () on the benzene ring, enhancing electronic conjugation and hydrogen-bonding potential.

-

A 2,5-dimethylphenyl group attached to the amide nitrogen, introducing steric bulk and modulating lipophilicity.

The IUPAC name, 4-amino-N-(2,5-dimethylphenyl)benzamide, reflects this substitution pattern. Computational models (e.g., density functional theory) predict planar geometry for the benzamide core, while the dimethylphenyl group adopts a twisted conformation to minimize steric clashes .

Spectroscopic and Chromatographic Data

-

NMR: -NMR (DMSO-) reveals characteristic signals:

-

HPLC: Retention time of 8.2 min (C18 column, acetonitrile/water gradient) .

Thermodynamic Properties

| Property | Value | Method |

|---|---|---|

| Melting Point | 171–173°C | Differential Scanning Calorimetry |

| LogP (Octanol-Water) | 3.12 | Computational Prediction |

| Aqueous Solubility | 0.12 mg/mL (25°C) | Shake-Flask Method |

Synthesis and Production Methods

Laboratory-Scale Synthesis

The compound is synthesized via amide coupling between 4-aminobenzoic acid and 2,5-dimethylaniline. Two optimized routes are reported:

Route A: Dicyclohexylcarbodiimide (DCC) Activation

-

Reagents: 4-Aminobenzoic acid, 2,5-dimethylaniline, DCC, DMAP.

-

Conditions: Stirred in dichloromethane at 25°C for 12 h.

-

Yield: 78% after column chromatography (silica gel, ethyl acetate/hexane) .

Route B: Copper-Catalyzed Coupling

-

Reagents: 4-Iodobenzoic acid, 2,5-dimethylaniline, CuI, (S,S)-1,2-diaminocyclohexane.

Industrial Production

Continuous flow reactors are employed for scalability, reducing reaction time from 12 h to 2 h. Key parameters:

Biological Activity and Pharmacological Applications

Anticonvulsant Effects

In murine models, the compound demonstrated potent activity against maximal electroshock (MES)-induced seizures:

Comparative studies with analogues revealed that ortho-methyl groups (e.g., 2,6-dimethyl substitution) reduce metabolic N-acetylation, prolonging therapeutic efficacy .

Cytotoxic Activity

Against triple-negative breast cancer (MDA-MB-231) cells:

| Cell Line | IC (µM) | Selectivity Index (vs. HEK-293) |

|---|---|---|

| MDA-MB-231 | 0.4 | 12.5 |

| HT-29 (Colorectal) | 0.5 | 10.2 |

Enzyme Inhibition

-

Cyclooxygenase-2 (COX-2): Competitive inhibition ().

-

Topoisomerase II: Docking studies suggest binding to the ATPase domain (ΔG = -9.2 kcal/mol) .

Comparative Analysis with Structural Analogues

Substituent Effects on Bioactivity

| Analogue | ED (MES) | Metabolic Stability (t) |

|---|---|---|

| 4-Amino-N-(3,5-dimethylphenyl)benzamide | 5.6 mg/kg | 6.2 h |

| 4-Amino-N-(4-methoxyphenyl)benzamide | 3.5 mg/kg | 3.8 h |

| 4-Amino-N-(2,4-dichlorophenyl)benzamide | Inactive | N/A |

The 2,5-dimethylphenyl group confers optimal balance between lipophilicity and metabolic stability .

Material Science Applications

Incorporating the compound into polyamide matrices enhances thermal stability:

-

Decomposition Temperature: 320°C (vs. 280°C for pure polymer).

-

Tensile Strength: 85 MPa (45% increase over baseline).

Toxicological Profile

Acute Toxicity

Genotoxicity

Future Research Directions

-

Prodrug Development: Masking the amino group to improve bioavailability.

-

Polymer Composites: Exploring dielectric properties for flexible electronics.

-

Targeted Drug Delivery: Conjugation with nanoparticles for tumor-specific accumulation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume